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molecular formula C11H6Cl2F3NO B8448719 2-(2,3-Dichlorobenzyl)-4,4,4-trifluoro-3-oxobutanenitrile

2-(2,3-Dichlorobenzyl)-4,4,4-trifluoro-3-oxobutanenitrile

Cat. No. B8448719
M. Wt: 296.07 g/mol
InChI Key: DQVSHGHPXCHIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096605B2

Procedure details

To a mixture of 3-(2,3-dichlorophenyl)propanenitrile (100 mg, 0.5 mmol) in THF (20 mL) was added LDA (0.5 mL, 2 N in hexane, 1 mmol) dropwise at −78° C. under nitrogen. The mixture was stirred at −78° C. for 0.5 h. Then ethyl 2,2,2-trifluoroacetate (177.5 mg, 1.25 mmol) was added to the mixture dropwise. This solution was stirred at −78° C. for 5 h and diluted with sat. aq. ammonium chloride solution and 1N hydrochloric acid. This solution was extracted with EA (30 mL*3). The combined organic layers were washed with water and brine, dried over sodium sulphate, concentrated under reduced pressure. The residue was purified by a silica gel chromatography to give the titled product (82 mg, 55%) as a yellow solid; LC/MS: MS (ES+) m/e 296 (MH+); 1H NMR (300 MHz, CDCl3) δ ppm 3.03 (dd, J=12.9, 14.1 Hz, 1H), 3.52-3.60 (m, 2H), 7.20-7.32 (m, 2H), 7.43-7.51 (m, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
177.5 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][C:11]#[N:12].[Li+].CC([N-]C(C)C)C.[F:21][C:22]([F:29])([F:28])[C:23](OCC)=[O:24]>C1COCC1.[Cl-].[NH4+].Cl>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][CH:10]([C:23](=[O:24])[C:22]([F:29])([F:28])[F:21])[C:11]#[N:12] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)CCC#N
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
177.5 mg
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This solution was stirred at −78° C. for 5 h
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with EA (30 mL*3)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel chromatography

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=C(CC(C#N)C(C(F)(F)F)=O)C=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 82 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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